molecular formula C9H12NO6P B613082 O-phospho-D-tyrosine CAS No. 108321-25-1

O-phospho-D-tyrosine

Cat. No. B613082
M. Wt: 261,16 g/mole
InChI Key: DCWXELXMIBXGTH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Growth Inhibition and Anticancer Potential

O-phospho-L-tyrosine (P-Tyr) shows promise as an anticancer agent. It inhibits the growth of human renal and breast carcinoma cells by blocking the S phase of the cell cycle and decreasing cyclin proteins A and B. This effect is due to the activation of cellular protein tyrosine phosphatases, leading to inhibited tyrosine phosphorylation of key growth factor receptors (Mishra & Hamburger, 1993).

Role in DNA Repair and Radioprotection

O-phospho-tyrosine (P-Tyr) serves as a radioprotector by stimulating DNA repair. It achieves this through the activation of epidermal growth factor receptor (EGFR) and DNA-dependent kinase phosphorylation, which subsequently enhances cell survival post-irradiation (Dittmann et al., 2007).

Tyrosine Phosphorylation and Signal Transduction

Tyrosine phosphorylation, regulated by protein-tyrosine phosphatases (PTPs), is crucial in eukaryotic cell signaling. PTPs, including O-phospho-tyrosine, can act as tumor suppressors and are involved in regulating growth-factor receptor signaling. Understanding PTPs' functioning and regulation can aid in developing new anticancer drugs (Östman et al., 2006).

Electrochemical Detection in Proteomics

O-phospho-L-tyrosine can be utilized in proteomics for the electrochemical detection of phosphorylated peptides. This application is important for identifying protein phosphorylation, a key regulatory mechanism in cellular activities (Kerman et al., 2007).

Safety And Hazards

properties

IUPAC Name

(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXELXMIBXGTH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-phospho-D-tyrosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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